Validamycin B is derived from Streptomyces hygroscopicus, a soil-dwelling bacterium known for its ability to produce various bioactive compounds. The biosynthetic pathway for validamycin B has been elucidated, revealing a complex network of genes responsible for its production. This pathway includes several structural genes that contribute to the synthesis of validamycin B and its related compounds .
The synthesis of validamycin B can be achieved through both natural extraction from microbial sources and synthetic methodologies. The total synthesis of validamycin B has been reported, which involves several steps, including the coupling of an epoxide with a partially protected derivative. This synthetic route allows for the production of validamycin B in a laboratory setting, facilitating further research and application development .
The synthetic approach utilizes various chemical reactions including oxidation, reduction, and glycosylation processes to construct the complex molecular framework of validamycin B. The total synthesis involves rigorous purification steps to isolate the desired compound from reaction mixtures, ensuring high purity levels suitable for biological testing .
Validamycin B has a complex molecular structure characterized by multiple functional groups, including amino sugars and hydroxyl groups. The molecular formula for validamycin B is C₁₃H₁₇N₃O₇S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of validamycin B is approximately 329.35 g/mol. Its structural representation includes a bicyclic ring system that contributes to its biological activity .
Validamycin B undergoes various chemical reactions that are crucial for its biological activity. One significant reaction involves its interaction with trehalose-6-phosphate phosphatase enzymes, where it acts as an inhibitor. This inhibition disrupts trehalose metabolism in target organisms, leading to detrimental effects on their growth and survival .
The inhibition mechanism involves binding to the active site of trehalose-6-phosphate phosphatase, effectively blocking substrate access and preventing enzyme activity. This mode of action highlights the potential use of validamycin B as a targeted antifungal agent in agricultural practices .
The primary mechanism through which validamycin B exerts its effects involves the inhibition of trehalose metabolism in fungi and insects. By inhibiting trehalose-6-phosphate phosphatase, validamycin B leads to decreased levels of trehalose, which is essential for cellular energy storage and stress response .
Studies have shown that treatment with validamycin B results in significant reductions in trehalose levels within treated organisms, indicating effective metabolic disruption. This effect has been documented in various studies involving insect larvae and fungal pathogens .
Validamycin B is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under various pH conditions.
The compound has notable chemical stability but can undergo hydrolysis under extreme conditions. Its solubility profile makes it suitable for formulation into aqueous solutions for agricultural applications.
Relevant data regarding its melting point and boiling point are not extensively documented but are essential for understanding its behavior under different environmental conditions .
Validamycin B has several scientific uses primarily focused on agriculture:
Validamycin B was first isolated in the early 1970s from the fermentation broth of Streptomyces hygroscopicus var. limoneus (later reclassified as S. hygroscopicus subsp. jinggangensis). It was identified as a minor component of the "validamycin complex," a group of structurally related aminocyclitol antibiotics. Initial isolation employed a multi-step chromatographic process: broth filtrates were treated with ion-exchange resins (Amberlite IR-120/H⁺ and IR-45/OH⁻), followed by sequential column chromatography on Dowex-50-X2 and Dowex-1-X2. Validamycin B eluted earlier than Validamycin A during pH-gradient purification, revealing its less polar nature [1] [4]. Physicochemical characterization showed it to be a colorless, hydrophilic powder with the molecular formula C₂₀H₃₅NO₁₃ (molecular weight 497.5 g/mol), sharing the core validoxylamine scaffold but differing in glycosylation patterns compared to Validamycin A [1] [8].
Table 1: Early Producing Strains of Validamycin B
Strain Designation | Taxonomic Classification | Fermentation Conditions |
---|---|---|
S. hygroscopicus var. limoneus | Subspecies of S. hygroscopicus | Submerged culture, 27-30°C, starch-based media |
S. hygroscopicus 5008 | subsp. jinggangensis (Chinese isolate) | Optimized for high validamycin A/B yield |
KCCM 11405 (IFO 12704) | Korean Culture Collection variant | Used in genetic cluster studies |
Taxonomic studies identified validamycin-producing strains as belonging to the Streptomyces hygroscopicus subspecies. Key characteristics include: grayish aerial mycelia, formation of spiral spore chains, and growth on starch-rich media. Early fermentation optimization revealed that carbon sources (e.g., glucose, starch) and nitrogen (e.g., soybean meal) significantly influenced validamycin B yield. Strains like S. hygroscopicus 5008 (isolated from Jinggang Mountain, China) became critical for industrial production due to higher titers. Genetic studies later pinpointed a 30-kb biosynthetic gene cluster (e.g., valA-valN) essential for validamycin production, confirmed by gene-knockout experiments that abolished biosynthesis [5] [6] [9].
Validamycin B was characterized shortly after Validamycin A (the major component). The discovery sequence was:
Table 2: Chromatographic Elution Sequence of Validamycins (Dowex-1-X2 Column)
Elution Order | Compound | Relative Affinity to Resin |
---|---|---|
1 | Validoxylamine A | Weakest |
2 | Validamycin D | |
3 | Validamycin A | |
4 | Validamycin B | |
5 | Validamycin F | Strongest |
Table 3: Discovery Timeline of Validamycin Complex Components
Year | Component(s) | Key Structural Feature | Reference |
---|---|---|---|
1970 | Validamycin A | 4-O-β-glucoside of validoxylamine A | Iwasa et al. |
1971 | Validamycin B | Distinct glycosylation pattern | Iwasa et al. |
1972 | Validamycins C-F | Mono/di-glucosides on validoxylamine core | Horii et al. |
1986 | Validamycin G | Gentiobiosyl substituent | Kameda et al. |
1990 | Validamycin H | Tetrasaccharide derivative | Asano et al. |
(1R,2R,3S,4S,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-4-{[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl β-D-glucopyranoside [1] [8]. Key features include:
- A cyclohexenyl-amino-cyclitol core with chiro-inositol configuration.
- β-glycosidic bond at the C1 hydroxyl of the cyclitol unit.
- Free hydroxyl groups at C2, C3, C4, C6 (glucose) and multiple sites on the aglycone, contributing to high water solubility [1].
CAS No.: 112484-85-2
CAS No.: 10606-14-1